molecular formula C12H10FNO4 B13690144 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13690144
M. Wt: 251.21 g/mol
InChI Key: NPEQHFFOBLGNDC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with a unique structure that combines a fluoro-methoxyphenyl group with an isoxazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its isoxazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16)

InChI Key

NPEQHFFOBLGNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)F)C(=O)O

Origin of Product

United States

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